molecular formula C9H18ClNO2 B039541 N-Boc-N-methyl-3-chloro-1-propanamine CAS No. 114326-14-6

N-Boc-N-methyl-3-chloro-1-propanamine

Cat. No.: B039541
CAS No.: 114326-14-6
M. Wt: 207.7 g/mol
InChI Key: BVGHWHRLCIXJTJ-UHFFFAOYSA-N
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Description

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statement H302 is associated with this compound . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-N-methyl-3-chloro-1-propanamine can be synthesized through a multi-step process. One common method involves the reaction of 3-chloropropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-methyl-3-chloro-1-propanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Boc-N-methyl-3-chloro-1-propanamine involves its reactivity towards nucleophiles and acids. The chlorine atom acts as a leaving group in substitution reactions, while the Boc protecting group can be removed under acidic conditions to reveal the free amine. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-N-methyl-3-chloro-1-propanamine is unique due to the presence of both the Boc protecting group and the chlorine atom on the third carbon. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(3-chloropropyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGHWHRLCIXJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557194
Record name tert-Butyl (3-chloropropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114326-14-6
Record name tert-Butyl (3-chloropropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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